
Methyl 4-(methylamino)but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methylamino)but-2-ynoate is an organic compound with a unique structure that includes both an ester and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methylamino)but-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with triphenylphosphine to form a phosphonium salt, which is then deprotonated and acetylated. The resulting intermediate undergoes a vacuum pyrolysis at 180°C to promote an internal Wittig reaction, yielding the desired product . Another method involves the esterification of 2-butynoic acid with methanol, which takes about four days and results in a 67% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials and reagents. The process is designed to be high-yielding and operationally simple, ensuring that multi-decagram quantities of the compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)but-2-ynoate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of corresponding reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine, thallium (III) nitrate, and palladium catalysts. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Methyl 4-(methylamino)but-2-ynoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of methyl 4-(methylamino)but-2-ynoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and processes. Specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(methylamino)but-2-ynoate include other alkynoates and esters with analogous structures. Examples include methyl but-2-ynoate and other methyl-substituted alkynoates .
Uniqueness
This compound is unique due to its combination of an ester and an alkyne functional group, which imparts distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .
Q & A
Basic Research Questions
Q. How can reaction conditions be systematically optimized to synthesize Methyl 4-(methylamino)but-2-ynoate with high yield and purity?
- Methodological Answer : Optimization involves:
- Catalyst screening : Test palladium, copper, or organocatalysts to facilitate alkyne-amine coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction efficiency by stabilizing intermediates .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the methylamino group during esterification .
- Real-time monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to minimize side reactions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the alkyne (δ ~70–90 ppm for sp-hybridized carbons) and methylamino (δ ~2.5–3.5 ppm for N–CH₃) groups .
- Infrared Spectroscopy (IR) : Identify characteristic stretches for the ester carbonyl (~1740 cm⁻¹) and alkyne (~2100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Q. How can researchers verify the compound’s purity and structural identity post-synthesis?
- Methodological Answer :
- HPLC analysis : Use reverse-phase chromatography with UV detection (λ = 220–260 nm) to assess purity (>95%) .
- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values .
- Database cross-referencing : Use the InChIKey (e.g., QAJPAJDCRJRFOV-UHFFFAOYSA-N for analogous esters) to search public databases like PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Comparative bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables .
- Dose-response analysis : Test a broad concentration range (nM to mM) to identify non-linear effects or off-target interactions .
- Meta-analysis : Use tools like SciFinder or Reaxys to collate data, noting discrepancies in assay methodologies (e.g., enzyme source, incubation time) .
Q. What experimental designs are suitable for studying the compound’s reactivity in Michael addition reactions?
- Methodological Answer :
- Electrophile variation : Test α,β-unsaturated carbonyls, nitroalkenes, or quinones to map regioselectivity .
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or stopped-flow techniques to determine rate constants .
- Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways .
Q. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Simulate binding poses with GROMACS or AutoDock to identify potential active sites .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories .
- Experimental validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Key Guidelines for Researchers
- Literature review : Prioritize peer-reviewed journals over non-academic sources. Use Reaxys or SciFinder to validate compound novelty .
- Data reproducibility : Document all reaction parameters (e.g., stirring speed, inert atmosphere) to ensure reproducibility .
- Ethical compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., alkynes, amines) .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 4-(methylamino)but-2-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-7-5-3-4-6(8)9-2/h7H,5H2,1-2H3 |
InChI Key |
UYKYWNMCLIUZMO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.